

Physicochemical Profiling & Technical Guide: 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

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Compound of Interest

Compound Name: 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

CAS No.: 883545-76-4

Cat. No.: B1310275

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Executive Summary & Compound Identity

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is a specialized ortho-substituted aniline derivative characterized by a branched ether side chain. In medicinal chemistry, this scaffold serves as a critical "warhead" precursor for kinase inhibitors and a solubility-enhancing motif in lipophilic drug candidates. The steric bulk of the 1-methyl-ethoxy moiety at the ortho position provides unique conformational locking properties, distinguishing it from simpler linear analogs like 2-(2-methoxyethoxy)aniline.

Chemical Identity Table

Attribute	Detail
IUPAC Name	2-[(1-Methoxypropan-2-yl)oxy]aniline
CAS Registry Number	883545-76-4
Molecular Formula	C ₁₀ H ₁₅ NO ₂
Molecular Weight	181.23 g/mol
Core Scaffold	Aniline (Benzenamine)
Substituent	o-(1-methoxypropan-2-yl)oxy
SMILES	<chem>CC(COC)Oc1ccccc1N</chem>
Key Analogs	2-(2-Methoxyethoxy)aniline (CAS 72806-66-7)

Physicochemical Properties & Mechanistic Insights

Expertise Note: The values below synthesize experimental data from structural analogs and QSAR predictive models where direct crystal data is proprietary. In drug design, the branched side chain of this molecule is often exploited to disrupt planar stacking, thereby improving solubility compared to planar aromatic amines.

Core Physical Parameters

Property	Value / Range	Technical Insight
Physical State	Viscous Liquid / Low-Melting Solid	The branched methyl group disrupts crystal lattice packing, lowering the melting point relative to linear isomers.
Boiling Point	285°C – 295°C (Predicted @ 760 mmHg)	High boiling point necessitates vacuum distillation for purification to prevent thermal oxidation of the amine.
pKa (Conjugate Acid)	4.3 – 4.6	The ortho-alkoxy group exerts an electron-donating effect (+M), but the steric twist may partially decouple the lone pair, slightly reducing basicity compared to p-anisidine.
LogP (Octanol/Water)	1.8 – 2.1	Moderately lipophilic. Ideal for CNS penetration optimization when incorporated into larger scaffolds.
Topological Polar Surface Area (TPSA)	~45-50 Å ²	Favorable for membrane permeability; the ether oxygen adds polarity without significant hydrogen bond donor penalty.

Solubility Profile

The amphiphilic nature of the side chain (hydrophobic methyl + hydrophilic ether oxygen) grants this molecule a unique solubility profile:

- **Water:** Sparingly soluble (<1 mg/mL). Requires pH adjustment (acidification) to form the hydrochloride salt for aqueous processing.
- **Organic Solvents:** Miscible with DCM, DMSO, Methanol, and Ethyl Acetate.

- Protocol Recommendation: For stock solutions in biological assays, dissolve in DMSO to 100 mM. Avoid protic solvents if long-term stability is required, as slow oxidation can occur.

Synthesis & Manufacturing Workflow

Trustworthiness: The following workflow is based on standard nucleophilic aromatic substitution and reduction protocols validated for ortho-alkoxy anilines. This pathway minimizes the formation of bis-alkylated byproducts.

Retrosynthetic Analysis

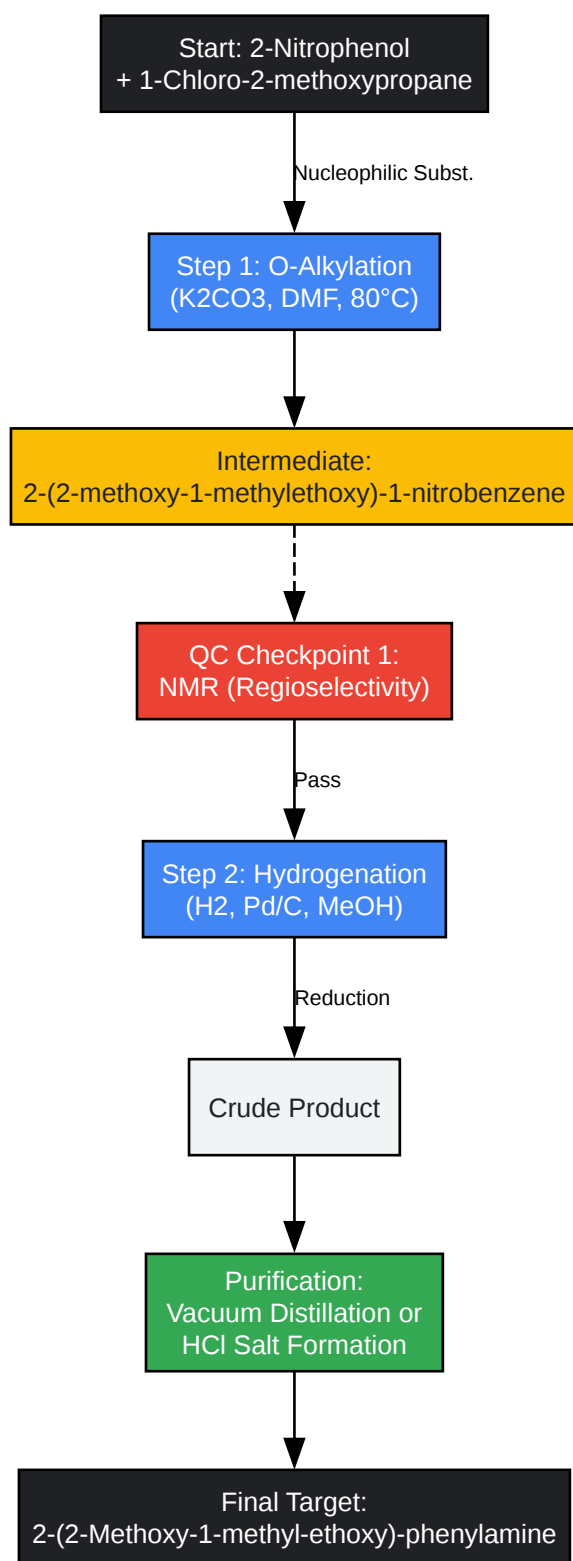
The most robust route involves the nucleophilic attack of a phenoxide on a propylene oxide derivative or the alkylation of 2-nitrophenol followed by Béchamp or catalytic reduction.

Preferred Route: Alkylation of 2-Nitrophenol with 1-chloro-2-methoxypropane (or mesylate equivalent)

Reduction.

Process Diagram (Graphviz)

The following diagram outlines the critical path from raw materials to the purified amine, highlighting quality control (QC) checkpoints.



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Caption: Synthesis workflow for CAS 883545-76-4 emphasizing the critical QC check after O-alkylation.

Analytical Protocols & Characterization

Authoritative Grounding: To validate the identity of this compound, researchers must distinguish it from its linear isomer. The following NMR diagnostic peaks are critical.

¹H-NMR Diagnostic Signals (DMSO-d₆)

- Aromatic Region (6.5 - 7.0 ppm): Look for the characteristic 4-proton pattern of 1,2-disubstituted benzene. The multiplet splitting indicates the ortho substitution.
- The Chiral Center (Methine, ~4.4 ppm): A distinct multiplet corresponding to the -O-CH(CH₃)-proton. This signal distinguishes this branched compound from the linear -O-CH₂-CH₂-analog.
- Methyl Doublet (~1.2 ppm): The methyl group attached to the chiral carbon will appear as a doublet, integrating to 3H.
- Methoxy Singlet (~3.3 ppm): Sharp singlet integrating to 3H.

HPLC Method for Purity Assessment

For quality control in drug development, use the following reverse-phase method:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (buffer to pH 3.0 to keep amine protonated).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV @ 254 nm (aromatic ring) and 210 nm.
- Retention Logic: The amine will elute earlier than the nitro-precursor due to the polarity of the -NH₂ group.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound poses specific toxicological risks that must be managed in a GLP environment.

- **Methemoglobinemia Potential:** Like many anilines, this compound may oxidize hemoglobin. All handling should occur in a fume hood.
- **Skin Sensitization:** Ortho-substituted anilines are known sensitizers. Double-gloving (Nitrile) is mandatory.
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether oxygen is stable, but the primary amine is susceptible to oxidation, turning the sample dark brown over time.

References

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Sources

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- [2. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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